(-)-Catechol

Description

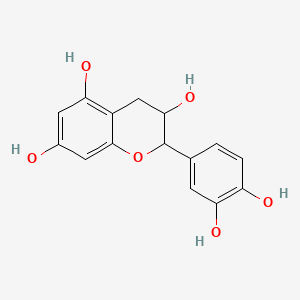

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172174 | |

| Record name | Catechin l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18829-70-4, 7295-85-4 | |

| Record name | (-)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Catechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catechin l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHB0GX3D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Catechol from Phenol Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydroxylation of phenol to produce catechol is a critical industrial process, providing a key intermediate for the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. This technical guide provides an in-depth overview of the primary synthetic routes from phenol, focusing on catalytic methodologies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms to support researchers and professionals in the field. It is important to note that while the topic specifies "(-)-Catechol," catechol is an achiral molecule and thus does not exist as distinct enantiomers. This guide will focus on the synthesis of catechol in general.

Catalytic Systems for Phenol Hydroxylation

The direct hydroxylation of phenol is predominantly achieved through catalytic oxidation, primarily using hydrogen peroxide (H₂O₂) as a green oxidant. The main challenge lies in controlling the regioselectivity to favor the formation of catechol (ortho-hydroxylation) over hydroquinone (para-hydroxylation) and preventing overoxidation to tars and other byproducts. Several catalytic systems have been developed to address this, with the most prominent being iron-based metal-organic frameworks (Fe-BTC), titanium silicalite-1 (TS-1), and palladium-based catalysts.

Iron-Based Metal-Organic Framework (Fe-BTC) Catalysis

Fe-BTC has emerged as a promising heterogeneous catalyst for phenol hydroxylation under mild conditions.[1][2] Its high surface area and accessible iron sites contribute to its catalytic activity. The reaction proceeds via a radical mechanism initiated by the decomposition of H₂O₂.

Experimental Protocol: Phenol Hydroxylation using Fe-BTC Catalyst [2]

-

Materials: Phenol, 30% Hydrogen Peroxide (H₂O₂), Fe-BTC catalyst, Water (solvent).

-

Apparatus: A two-necked round-bottom flask equipped with a water-cooled condenser and a magnetic stirrer.

-

Procedure:

-

To the round-bottom flask, add phenol (e.g., 470 mg), water (e.g., 15 cm³), and Fe-BTC catalyst (e.g., 20 mg).

-

Heat the mixture to the desired reaction temperature (e.g., 50°C) with constant stirring.

-

Add the required amount of 30% H₂O₂ solution dropwise to the reaction mixture using a syringe.

-

Monitor the reaction progress by periodically taking samples and analyzing them using Gas Chromatography (GC) to determine phenol conversion and product selectivity.

-

Upon completion, the catalyst can be recovered by filtration, washed with water and ethanol, and dried for reuse.[2]

-

Quantitative Data: Fe-BTC Catalyzed Phenol Hydroxylation

| Catalyst | Temperature (°C) | Phenol:H₂O₂ Molar Ratio | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Reference |

| Fe-BTC | 35 | 1:1 | 8.8 | - | - | [2] |

| Fe-BTC | 50 | 1:1 | 12.5 | 66.9 | 32.4 | |

| Fe-BTC | 70 | 1:1 | 16.9 | - | - | |

| Fe-BTC | 25 | 1:1 | 51 | - | - | |

| Fe-BTC | 50 | 1:1 | 51 | - | - |

Note: Selectivity data is not always provided for all conditions in the sources.

Reaction Mechanism: Fe-BTC Catalysis

The reaction is believed to proceed through the formation of hydroxyl radicals (•OH) generated from the interaction between the iron centers in the Fe-BTC framework and hydrogen peroxide. These highly reactive radicals then attack the phenol ring at the ortho and para positions to yield catechol and hydroquinone, respectively.

Titanium Silicalite-1 (TS-1) Catalysis

TS-1 is a microporous zeolite material containing titanium atoms substituted into the silica framework. It is a highly effective catalyst for selective oxidation reactions using hydrogen peroxide, including the hydroxylation of phenol. The reaction over TS-1 is suggested to follow an Eley-Rideal kinetic model, where H₂O₂ adsorbs onto the titanium active sites and then reacts with phenol from the bulk phase.

Experimental Protocol: Phenol Hydroxylation using TS-1 Catalyst

-

Materials: Phenol, 30% Hydrogen Peroxide (H₂O₂), TS-1 catalyst, Solvent (e.g., water, acetone, or methanol).

-

Apparatus: A batch reactor or a fixed-bed reactor system.

-

Procedure (Batch Reactor):

-

Charge the reactor with phenol, solvent, and TS-1 catalyst.

-

Heat the mixture to the reaction temperature (typically 50-90°C) under stirring.

-

Add H₂O₂ solution dropwise to the reactor.

-

Maintain the reaction for a specified time (e.g., 0.5-6 hours).

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) or GC.

-

Quantitative Data: TS-1 Catalyzed Phenol Hydroxylation

| Catalyst | Solvent | Phenol Conversion (%) | Dihydroxybenzene Selectivity (%) | Catechol/Hydroquinone Ratio | Reference |

| TS-1 | Acetone | 27.7 | 97.7 | - | |

| TS-1 | - | 25 | 90 | 1:1 |

Reaction Mechanism: TS-1 Catalysis

The mechanism involves the formation of a titanium hydroperoxo species (Ti-OOH) upon the reaction of H₂O₂ with the titanium active sites in the TS-1 framework. This species is a powerful oxidizing agent that hydroxylates the phenol ring. The microporous structure of TS-1 influences the regioselectivity of the reaction.

Palladium-Catalyzed C-H Oxygenation

A more recent and highly selective method for the synthesis of catechols from phenols involves a palladium-catalyzed, silanol-directed C-H oxygenation. This approach offers high regioselectivity for the ortho position.

Experimental Workflow: Palladium-Catalyzed Catechol Synthesis

This method involves a multi-step, semi-one-pot procedure:

-

Silanol Tethering: The starting phenol is reacted with a silicon-containing group to introduce a silanol directing group.

-

Palladium-Catalyzed C-H Acetoxylation: The silanol-tethered phenol undergoes ortho-acetoxylation catalyzed by a palladium(II) species.

-

Cyclization and Desilylation: The acetoxylated intermediate undergoes an acid-catalyzed cyclization to form a cyclic silicon-protected catechol, which is then desilylated to yield the final catechol product.

Quantitative Data: Palladium-Catalyzed Synthesis of Substituted Catechols

| Substrate (Substituted Phenol) | Yield of Catechol Derivative (%) |

| 4-Methylphenol | 85 |

| 4-Methoxyphenol | 92 |

| 4-Fluorophenol | 78 |

| 4-Chlorophenol | 75 |

| 4-Bromophenol | 72 |

| 4-Iodophenol | 68 |

| 4-Formylphenol | 55 |

| 4-Acetylphenol | 62 |

Reaction Mechanism: Palladium-Catalyzed C-H Oxygenation

The proposed mechanism involves the formation of a palladacycle intermediate where the silanol group directs the palladium catalyst to the ortho C-H bond. The palladium(II) center is then oxidized to a higher oxidation state, followed by reductive elimination to form the acetoxylated product.

Conclusion

The synthesis of catechol from phenol hydroxylation is a well-studied area with several effective catalytic systems. Fe-BTC and TS-1 catalysts offer direct routes using hydrogen peroxide, with ongoing research focused on improving selectivity and catalyst stability. The palladium-catalyzed C-H oxygenation, although a multi-step process, provides excellent regioselectivity for the synthesis of a wide range of substituted catechols. The choice of method will depend on the desired scale, the required purity of the catechol or its derivatives, and economic considerations. The mechanisms presented provide a foundation for further catalyst development and optimization of reaction conditions.

References

(-)-Catechol natural sources and extraction methods

An In-depth Technical Guide to (-)-Catechin: Natural Sources and Extraction Methodologies

A Note on Terminology: The term "(-)-Catechol" is chemically imprecise as catechol (1,2-dihydroxybenzene) is an achiral molecule and does not possess enantiomeric forms. This guide addresses the likely intended compound, (-)-Catechin , a chiral flavan-3-ol, which is a subject of significant research in drug development and is abundant in nature. (-)-Catechin and its stereoisomer (+)-catechin are distinct molecules, with (+)-catechin being one of the most ubiquitous catechins in vascular plants. This document will focus on catechins broadly, with specific data on (-)-catechin where available.

Introduction

Catechins are a class of flavan-3-ol polyphenols found abundantly in various plants. They are renowned for their potent antioxidant properties and are being extensively investigated for their therapeutic potential in a range of chronic conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] The biological activity of catechins is closely linked to their molecular structure, with (-)-epicatechin and (-)-epigallocatechin gallate (EGCG) being among the most studied. This guide provides a comprehensive overview of the primary natural sources of catechins, with a focus on (-)-catechin, and details the advanced methodologies for their extraction, purification, and quantification for research and drug development purposes.

Primary Natural Sources of (-)-Catechin

(-)-Catechin and its isomers are widespread in the plant kingdom. The primary dietary and commercial sources for extraction are green tea, cocoa, and grapes.

-

Green Tea (Camellia sinensis): Unfermented green tea leaves are one of the richest sources of catechins, which can constitute up to 30% of their dry weight.[3] The major catechins present are (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC).[4]

-

Cocoa (Theobroma cacao): Cocoa beans are a significant source of flavan-3-ols, particularly (-)-epicatechin and (+)-catechin.[5] The processing of cocoa beans, including roasting and alkalization (Dutching), can lead to the epimerization of (-)-epicatechin into (-)-catechin.

-

Grapes (Vitis vinifera): Grape seeds are a rich source of proanthocyanidins, which are polymers of catechin units. They contain significant amounts of monomeric catechins, including (+)-catechin and (-)-epicatechin.

-

Other Sources: Catechins are also found in various fruits and beverages, including berries, apples, pears, red wine, and broad beans. Blackberries, in particular, have a high concentration of catechins.

Table 1: Quantitative Content of Major Catechins in Various Natural Sources

| Natural Source | Catechin Analyzed | Content (mg/g or mg/100g) | Analytical Method | Reference |

| Green Tea Leaves | (-)-Epigallocatechin gallate (EGCG) | 108.5 mg/g (10.85%) | HPLC | |

| Green Tea Leaves | (+)-Catechin | 6.1 mg/g (0.61%) | HPLC | |

| Green Tea Waste | (-)-Epigallocatechin gallate (EGCG) | 38.1 mg/g (3.81%) | HPLC | |

| Green Tea Waste | (-)-Epigallocatechin (EGC) | 22.9 mg/g (2.29%) | HPLC | |

| Green Tea Waste | (-)-Epicatechin gallate (ECG) | 6.49 mg/g (0.65%) | HPLC | |

| Green Tea Waste | (-)-Epicatechin (EC) | 4.12 mg/g (0.41%) | HPLC | |

| Grape Seeds | Total Monomeric Catechins | 8.2 mg/g (dry weight) | HPLC | |

| Cocoa (Database) | Total Catechins | 108 mg/100g | Not Specified | |

| Dark Chocolate | (+)-Catechin | 12.0 mg/100g | HPLC | |

| Dark Chocolate | (-)-Epicatechin | 41.5 mg/100g | HPLC | |

| Blackberries | (+)-Catechin | 37.1 mg/100g | HPLC |

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of catechins while minimizing degradation. Common techniques include conventional solvent extraction and modern, enhanced methods.

Conventional Solvent Extraction

This method involves the use of solvents to solubilize catechins from the plant matrix.

-

Hot Water Extraction (HWE): A simple, environmentally friendly method. Optimal conditions for green tea are often around 80-85°C for 30 minutes.

-

Solvent Extraction (Ethanol/Methanol/Acetone): Organic solvents and their aqueous mixtures are highly effective. For instance, 75% ethanol has shown high extractability for total catechins from tea leaves. For cocoa beans, 80% acetone is commonly used for sample preparation.

Advanced Extraction Techniques

These methods offer improvements in efficiency, extraction time, and yield, often with reduced solvent consumption.

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. UAE can yield higher catechin concentrations compared to HWE under certain conditions.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid extraction. MAE has been successfully used to recover monomeric catechins and proanthocyanidins from grape seeds.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the solvent. It is a green technology that allows for selective extraction by modifying pressure and temperature.

-

Deep Eutectic Solvents (DES): An emerging class of green solvents that have shown high efficiency for extracting catechins from green tea, with extraction efficiencies reaching up to 97% for EGCG.

Table 2: Comparison of Extraction Methods for Catechins from Green Tea

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield/Concentration | Reference |

| Hot Water Extraction (HWE) | Water | 85 | 30 | EGCG: 3.81 g/100g dw | |

| Ultrasound-Assisted (UAE) | Water | 70-80 | 30-60 | EGCG: 1.74–2.46 g/100g dw | |

| Microwave-Assisted (MAE) | Edible Green Solvents | N/A (Microwave Irradiation) | 0.5-1 | 2-fold increase in yield vs. UAE | |

| Combined MAE/UAE | Chitosan/Ascorbic Acid | N/A (Microwave Irradiation) | N/A | 4-fold increase in EGCG vs. UAE | |

| Deep Eutectic Solvent (DES) | Choline chloride/Ethylene glycol | 60 | 120 | EGCG: 114.2 mg/g |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Catechins from Green Tea Waste

This protocol is adapted from studies optimizing catechin recovery.

-

Sample Preparation: Dry green tea waste and grind it into a fine powder.

-

Extraction:

-

Mix the tea powder with deionized water at a solid-to-liquid ratio of 1:25 (w/v).

-

Place the mixture in an ultrasonic bath.

-

Perform extraction at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes).

-

-

Separation: Centrifuge the mixture to separate the supernatant from the solid residue.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove fine particles.

-

Analysis: Quantify the catechin content in the filtrate using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification of Monomeric Flavan-3-ols from Cocoa Extract

This protocol uses solid-phase extraction (SPE) for purification, as described for cocoa analysis.

-

Initial Extraction: Extract defatted cocoa powder with an appropriate solvent (e.g., 80% acetone or a methanol/water mixture).

-

SPE Cartridge Conditioning:

-

Condition a polyamide SPE cartridge (e.g., 500 mg) by passing 2 mL of DMSO with 1% formic acid, followed by 5 mL of purified water.

-

-

Sample Loading: Dilute the initial cocoa extract with purified water and load it onto the conditioned cartridge.

-

Washing (Interference Removal): Elute interfering compounds with a suitable solvent. For example, a water elution at pH 7.0 can remove phenolic acids.

-

Elution of Catechins: Elute the monomeric catechins from the cartridge using a solvent mixture such as acetonitrile/water (30:70 v/v).

-

Analysis: The collected fraction, rich in monomeric catechins, can be analyzed via HPLC or LC-MS for quantification and identification.

Protocol 3: HPLC-UV Analysis of Catechins

This is a general protocol for the quantitative analysis of catechins in extracts.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 or 5 µm particle size) and a UV or PDA detector.

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with a small percentage of acid (e.g., 0.1-0.2% acetic acid or phosphoric acid).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might start with a low concentration of Solvent B, which is gradually increased to elute the more hydrophobic catechins.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Detection: Monitor the eluate at a wavelength of approximately 280 nm, where catechins exhibit strong absorbance.

-

Quantification: Create a calibration curve using certified standards of individual catechins (e.g., (+)-catechin, (-)-epicatechin, EGCG). Calculate the concentration in samples by comparing their peak areas to the standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Catechin Extraction and Analysis

Caption: Diagram 1: General Experimental Workflow for Catechin Extraction, Purification, and Analysis.

(-)-Catechin and the Nrf2 Signaling Pathway

Green tea catechins, particularly EGCG, are known to modulate the Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.

Caption: Diagram 2: Simplified Nrf2 Signaling Pathway Activation by Catechins.

Conclusion

(-)-Catechin and its related flavan-3-ols represent a class of bioactive compounds with significant therapeutic promise. The ability to efficiently extract and purify these molecules from abundant natural sources is paramount for advancing research and development in the pharmaceutical and nutraceutical industries. This guide has outlined the primary sources and detailed various extraction and analytical methodologies, providing a technical foundation for scientists and researchers. The continued development of green and efficient extraction technologies will be crucial for the sustainable production of high-purity catechins for clinical investigation and commercial application.

References

- 1. Catechins and Human Health: Breakthroughs from Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Catechin in Cocoa and Chocolate: Occurence and Analysis of an Atypical Flavan-3-ol Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Catechin: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological activities, and experimental evaluation of (-)-Catechin (CAS No: 18829-70-4), a flavonoid with significant therapeutic potential.

This technical guide provides a detailed overview of (-)-Catechin, a naturally occurring flavan-3-ol, for researchers, scientists, and professionals in drug development. This document outlines its core chemical characteristics, delves into its antioxidant properties, and explores its modulation of key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic applications.

Core Chemical Properties

(-)-Catechin, a stereoisomer of catechin, possesses the CAS Registry Number 18829-70-4.[1][2] It is a polyphenolic compound with the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol .[2] Its chemical structure consists of two benzene rings and a dihydropyran heterocycle, which contributes to its biological activity.

For clarity and comparative analysis, the key chemical and physical properties of (-)-Catechin are summarized in the table below.

| Property | Value | References |

| CAS Number | 18829-70-4 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₆ | |

| Molecular Weight | 290.27 g/mol | |

| Melting Point | 175-177 °C | |

| Boiling Point | 630.4 °C (predicted) | |

| Solubility | Water (1 mg/mL), Ethanol (5 mg/mL), DMSO (15 mg/mL) | |

| pKa | Values ranging from 6.77 to 11.47 have been reported for the different hydroxyl groups. | |

| Appearance | Colorless solid | |

| UV-vis (λmax) | 279 nm |

Antioxidant Properties and Experimental Evaluation

(-)-Catechin is a potent antioxidant, a property attributed to its ability to scavenge free radicals. The antioxidant capacity of (-)-Catechin is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of (-)-Catechin using the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of (-)-Catechin in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each (-)-Catechin dilution to a defined volume of the DPPH working solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the DPPH solution and methanol (without the sample) should also be measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of (-)-Catechin.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of (-)-Catechin to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of (-)-Catechin and a series of dilutions in a suitable solvent.

-

Reaction Mixture: Add a small volume of each (-)-Catechin dilution to a larger volume of the adjusted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Modulation of Cellular Signaling Pathways

(-)-Catechin exerts its biological effects by interacting with and modulating various intracellular signaling pathways. This section focuses on its role in the Keap1-Nrf2, MAPK, and PPARγ pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative stress or the presence of inducers like (-)-Catechin disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and apoptosis. (-)-Catechin has been shown to modulate the MAPK pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. It can influence the phosphorylation status of key kinases in this pathway, such as ERK, JNK, and p38.

References

A Technical Guide to the Role of (-)-Catechin in Plant Biochemistry and Enzymatic Browning

Executive Summary: (-)-Catechin, a flavan-3-ol, is a pivotal secondary metabolite in the plant kingdom, executing a range of critical biochemical functions. Synthesized via the flavonoid pathway, it serves as a potent antioxidant, a key component in plant defense mechanisms against pathogens and herbivores, and a controversial agent in allelopathic interactions. Its phenolic structure also makes it a primary substrate for polyphenol oxidase (PPO), initiating the enzymatic browning reactions that significantly impact the post-harvest quality of numerous fruits and vegetables. This technical guide provides an in-depth examination of the biosynthesis of (-)-catechin, its multifaceted roles in plant physiology, and the detailed mechanism of its involvement in enzymatic browning. It includes quantitative data on its biological activities, detailed experimental protocols for its analysis, and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals.

The Role of (-)-Catechin in Plant Biochemistry

(-)-Catechin and its isomers, such as (+)-catechin and (-)-epicatechin, are fundamental components of the plant's chemical arsenal.[1] These flavonoids are ubiquitous in vascular plants and play significant roles in protecting the plant from both biotic and abiotic stresses.[1][2]

Biosynthesis of (-)-Catechin

Catechins are synthesized through the intricate phenylpropanoid and flavonoid pathways.[3] The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce flavan-3-ols. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Reductase (ANR) or Leucoanthocyanidin Reductase (LAR).[3] The expression of these enzymatic genes is tightly regulated by various factors, including developmental cues and environmental stimuli like light and nutrient availability.

Physiological Functions

Antioxidant Activity: Catechins are powerful antioxidants due to their chemical structure, which includes multiple phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals. Their antioxidant efficacy is exerted through both direct and indirect mechanisms:

-

Direct Scavenging: They directly scavenge reactive oxygen species (ROS).

-

Metal Chelation: The catechol moiety on the B-ring can chelate metal ions like iron and copper, preventing them from participating in the generation of free radicals.

-

Indirect Mechanisms: Catechins can induce the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and inhibit pro-oxidant enzymes.

Plant Defense Mechanisms: (-)-Catechin is integral to plant defense against various biotic threats.

-

Antifungal and Antimicrobial Activity: Catechins exhibit broad-spectrum antifungal and antimicrobial properties. They can inhibit mycelial growth and spore germination of pathogenic fungi. For instance, studies have shown that catechins can inhibit the growth of fungi like Plectosphaerella populi and various damping-off fungi. Furthermore, epigallocatechin gallate (EGCg), a related catechin, enhances the effect of antimycotic drugs against Candida albicans.

-

Anti-herbivore Defense: The accumulation of specific catechins, including (+)-catechin and epicatechin, can be induced in tea plants in response to feeding by insect larvae. These compounds, when added to artificial diets, have been shown to reduce larval growth rates, indicating their role as anti-feedants.

-

Allelopathy: The role of catechin in allelopathy—the chemical inhibition of one plant by another—is a subject of considerable debate. Some studies have proposed that (-)-catechin is exuded by the roots of invasive species like Centaurea stoebe (spotted knapweed) and acts as a potent phytotoxin, inducing ROS production and cell death in neighboring plants. However, other research strongly contests this, arguing that catechin is highly unstable in soil, is found in exceedingly low concentrations, and is not significantly phytotoxic under realistic conditions. The phytotoxicity that is observed appears to be highly conditional, potentially influenced by interactions with soil metals which can either stabilize or degrade the catechin molecule.

(-)-Catechin and Enzymatic Browning

Enzymatic browning is a widespread reaction in fruits and vegetables that leads to discoloration and quality degradation. This process is primarily initiated by the enzyme Polyphenol Oxidase (PPO) acting on phenolic substrates like (-)-catechin.

Mechanism of PPO-Mediated Browning

The process begins when tissue damage (e.g., cutting, bruising) brings PPO, located in the plastids, into contact with phenolic substrates like (-)-catechin, which are stored in the vacuole.

-

Oxidation to Quinone: PPO, a copper-containing enzyme, catalyzes the oxidation of the o-diphenol group on the B-ring of (-)-catechin to a highly reactive o-quinone. This is the rate-limiting enzymatic step.

-

Non-Enzymatic Polymerization: The generated catechin-o-quinone is unstable and highly electrophilic. It undergoes a series of rapid, non-enzymatic reactions. It can react with other catechin molecules, amino acids, or proteins.

-

Pigment Formation: These subsequent reactions, including condensation and polymerization, lead to the formation of complex, high-molecular-weight brown, red, or black pigments known as melanins.

Factors Influencing Browning

The rate and extent of enzymatic browning are influenced by several factors:

-

pH: PPO activity is highly pH-dependent, with most plant PPOs exhibiting optimal activity between pH 6.0 and 7.5. At acidic pH values (e.g., below 4.0), enzyme activity is significantly reduced.

-

Temperature: Like most enzymes, PPO has an optimal temperature range for activity. High temperatures can denature the enzyme, while low temperatures reduce the reaction rate.

-

Substrate and Enzyme Concentration: The availability of both (-)-catechin and active PPO directly correlates with the potential for browning.

-

Oxygen: Oxygen is a required substrate for the initial PPO-catalyzed oxidation step.

Inhibition of Enzymatic Browning

Several strategies can be employed to inhibit PPO-mediated browning:

-

Reducing Agents: Compounds like ascorbic acid (Vitamin C) and thiol-containing molecules (e.g., cysteine, 2-mercaptoethanol) can prevent browning. They act by reducing the enzymatically formed o-quinones back to their original colorless diphenol form before they can polymerize.

-

Acidulants: Lowering the pH with acids like citric or malic acid moves the PPO enzyme out of its optimal activity range.

-

Natural Extracts: Extracts rich in other phenolic compounds can act as competitive inhibitors. For example, green tea extract has been shown to inhibit PPO, presumably because its own catechins compete for the enzyme's active site.

Quantitative Data

Table 1: Concentration of Catechins in Various Plant Sources

| Plant Source | Catechin Compound | Concentration | Reference |

| Green Tea Waste | Epicatechin (EC) | 30.58 - 37.95 mg/L (in extract) | |

| Green Tea Waste | Epigallocatechin gallate (EGCG) | 9.71 - 20.99 mg/L (in extract) | |

| Apple ('Fuji') | (-)-Epicatechin | ~150 mg/kg FW (at harvest) | |

| Apple ('Elstar') | (-)-Epicatechin | ~200 mg/kg FW (at harvest) | |

| Apple ('Elstar') | Procyanidin B2 | ~250 mg/kg FW (at harvest) | |

| Black Grapes | (+)-Catechin | Variable, requires optimized extraction | |

| Canned Kidney Beans | (+)-Catechin | Variable, requires optimized extraction |

FW = Fresh Weight. Concentrations can vary significantly based on cultivar, growing conditions, and extraction method.

Table 2: Biological Activity of Catechins

| Activity | Organism/System | Compound | Effective Concentration | Reference |

| Antifungal | Plectosphaerella populi | Catechin | 2 mg/mL (in culture medium) | |

| Antifungal | Candida albicans | EGCg | MIC₉₀: 15.6 - 250 mg/L (at pH 7.0) | |

| Antifungal | Candida albicans | EGCg | MIC₉₀: 2000 mg/L (at pH 6.0) | |

| Anti-herbivore | Ectropis grisescens | (+)-Catechin, Epicatechin | Reduces larval growth in diet | |

| Phytotoxic | Koeleria macrantha | (±)-Catechin | 40 µg/L (in field application) |

MIC₉₀ = Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.

Experimental Protocols

Extraction and Quantification of (-)-Catechin from Plant Material

This protocol describes a general method for the solvent extraction and subsequent HPLC quantification of catechins from plant tissues.

Methodology:

-

Sample Preparation: Homogenize a known weight of fresh plant material (e.g., 1-5 g) in a mortar and pestle with liquid nitrogen to create a fine powder.

-

Extraction: Transfer the powder to a centrifuge tube. Add an appropriate volume of extraction solvent (e.g., 10 mL of 80% methanol in water). Vortex vigorously for 1 minute and then sonicate for 15-30 minutes.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Inject the filtered extract into an HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of two solvents is typically used, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Detection: Monitor the eluent using a UV detector at 280 nm or a fluorescence detector with excitation at 280 nm and emission at 310 nm for higher sensitivity.

-

Quantification: Compare the peak areas of the sample to those of a standard curve prepared with pure (-)-catechin and other relevant catechin standards.

-

Polyphenol Oxidase (PPO) Activity Assay

This protocol outlines a common spectrophotometric method to determine PPO activity from a plant extract using a model substrate.

Methodology:

-

Enzyme Extraction:

-

Homogenize a known weight of fresh plant tissue (e.g., 1-5 g) in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) containing PVPP (polyvinylpolypyrrolidone) to bind endogenous phenolics.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract. Determine its protein concentration using a standard method (e.g., Bradford assay).

-

-

Spectrophotometric Assay:

-

Prepare a reaction mixture in a cuvette containing the extraction buffer and a substrate solution (e.g., 0.01 M catechol or (-)-catechin).

-

Equilibrate the cuvette in a spectrophotometer set to the appropriate wavelength (e.g., 420 nm for catechin oxidation products, 495 nm for catechol).

-

Initiate the reaction by adding a small volume of the crude enzyme extract (e.g., 50-100 µL) to the cuvette and mix immediately.

-

Record the increase in absorbance at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

-

-

Calculation of Activity:

-

The rate of reaction is the linear portion of the curve of absorbance versus time (ΔAbs/min).

-

Enzyme activity can be expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified assay conditions.

-

References

An In-depth Technical Guide to (-)-Catechol Derivatives Found in Nature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring (-)-catechol derivatives, with a focus on their sources, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound derivatives are a diverse group of natural phenolic compounds characterized by a catechol (1,2-dihydroxybenzene) moiety and a specific stereochemistry. These compounds are widely distributed in the plant kingdom and are integral components of the human diet, being found in fruits, vegetables, teas, and cocoas. The unique chemical structure of the catechol group, with its vicinal hydroxyl groups, imparts significant antioxidant and metal-chelating properties, which are central to their wide range of biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide will delve into the specifics of these properties, providing quantitative data, experimental methodologies, and insights into their molecular mechanisms of action.

Major Classes of Naturally Occurring this compound Derivatives

This section highlights some of the most well-studied classes of this compound derivatives found in nature.

-

Flavan-3-ols (Catechins): This is the most prominent group and includes compounds like (-)-epicatechin and (-)-epigallocatechin. They are abundant in green tea, cocoa, grapes, and various berries. Their biological activities are extensive and well-documented.

-

Urushiols: These are alkylcatechols found in plants of the Anacardiaceae family, such as poison ivy, poison oak, and poison sumac. While known for causing allergic contact dermatitis, they also possess interesting biological properties.

-

Lignans: A major class of phytoestrogens, some lignans, such as nordihydroguaiaretic acid (NDGA), possess a catechol structure. NDGA is found in the creosote bush and has been investigated for its potent antioxidant and anticancer activities.

-

Catecholamines: This class includes crucial neurotransmitters like dopamine and norepinephrine, which are synthesized in the body and contain a catechol nucleus. While their primary roles are in neurotransmission, their chemistry is relevant to the broader study of catechol derivatives.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various naturally occurring this compound derivatives, with a primary focus on the well-researched flavan-3-ols.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 / EC50 / TEAC Value | Reference |

| (-)-Epicatechin (EC) | DPPH | 20.9 µM | [1] |

| ABTS | TEAC: 2.0 | [2] | |

| (-)-Epigallocatechin (EGC) | DPPH | - | |

| ABTS | TEAC: 5.0 | [3] | |

| (-)-Epicatechin gallate (ECG) | DPPH | - | |

| ABTS | TEAC: 7.0 | [3] | |

| (-)-Epigallocatechin gallate (EGCG) | DPPH | - | |

| ABTS | TEAC: 10.0 | [3] | |

| (+)-Catechin (C) | DPPH | 13.5 µM | |

| ABTS | TEAC: 2.0 | ||

| Nordihydroguaiaretic acid (NDGA) | DPPH | - | |

| 5-LOX Inhibition | IC50: 8 µM |

TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to the antioxidant activity of Trolox.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| (-)-Epigallocatechin (EGC) | MCF-7 (Breast Cancer) | MTT | 20.07 µM | |

| SK-BR-3 (Breast Cancer) | MTT | 56.19 µM | ||

| (+)-Catechin | HeLa (Cervical Cancer) | MTT | 32.59 µg/mL | |

| Urushiol | MKN-45 (Gastric Cancer) | MTT | ~15 µg/ml | |

| MKN-28 (Gastric Cancer) | MTT | ~20 µg/ml | ||

| Nordihydroguaiaretic acid (NDGA) | H-69 (Small Cell Lung Cancer) | - | ~3-5 µM |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Cell Line/Assay | Effect | Concentration/IC50 | Reference |

| (-)-Epicatechin | 3T3-L1 Adipocytes | Inhibition of TNFα-induced NF-κB activation | Dose-dependent (0.5-10 µM) | |

| Catechol | BV-2 Microglia | Decreased LPS-induced NO and TNF-α production | - | |

| Nordihydroguaiaretic acid (NDGA) | - | Inhibition of 5-lipoxygenase | IC50: 8 µM |

Table 4: Pharmacokinetics of (-)-Epicatechin in Humans

| Parameter | Dose | Value | Reference |

| Half-life (t1/2) | 100 mg | ~2.5 h | |

| 200 mg | ~2.5 h | ||

| AUC (Area Under the Curve) | 50 mg, 100 mg, 200 mg | Increases out of proportion to dose |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH working solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.

-

Sample Preparation: Prepare solutions of the this compound derivative in a suitable solvent at various concentrations.

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the pre-warmed (37°C) FRAP reagent (e.g., 220 µL) in a 96-well plate.

-

Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is then expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound and incubate for 24 hours.

-

Griess Reagent Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

-

Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated.

Neuroprotective Activity Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is typically assessed using the MTT assay.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuronal phenotype if required (e.g., by treatment with retinoic acid).

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for a defined period to induce cell death.

-

Cell Viability Assessment: After the neurotoxin treatment, assess cell viability using the MTT assay as described in section 4.2.1.

-

Calculation: The neuroprotective effect is determined by the percentage increase in cell viability in the presence of the compound compared to the cells treated with the neurotoxin alone.

Isolation and Purification Protocols

Principle: This protocol outlines a general solvent extraction and column chromatography method for the isolation and purification of catechins from tea leaves.

Protocol:

-

Extraction:

-

Dry and grind the tea leaves to a fine powder.

-

Extract the powder with a suitable solvent, such as hot water (80-90°C) or an aqueous ethanol solution (e.g., 70-80% ethanol), using methods like maceration, sonication, or Soxhlet extraction.

-

Filter the extract to remove solid plant material.

-

-

Solvent Partitioning (Optional):

-

Concentrate the crude extract under reduced pressure.

-

Perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to remove non-polar compounds like caffeine and chlorophyll. The catechin-rich fraction is typically found in the ethyl acetate phase.

-

-

Column Chromatography:

-

Evaporate the solvent from the catechin-rich fraction.

-

Subject the residue to column chromatography on a stationary phase like silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents (e.g., a mixture of chloroform, methanol, and water) to separate the individual catechins.

-

-

Purification and Characterization:

-

Collect the fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing the desired pure catechin.

-

Further purify the compound using techniques like preparative HPLC if necessary.

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

-

Principle: This protocol describes the extraction of urushiol from poison ivy leaves using organic solvents, followed by purification steps. Caution: Urushiol is a potent skin irritant. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

Protocol:

-

Extraction:

-

Fresh or dried poison ivy leaves are macerated in a solvent such as ethanol or methylene chloride at room temperature.

-

The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is partitioned between immiscible solvents, such as hexane and acetonitrile, to separate the urushiol from other plant components. Urushiol preferentially partitions into the acetonitrile layer.

-

-

Chromatographic Purification:

-

The acetonitrile fraction is concentrated and can be further purified by column chromatography using silica gel or a modified silica gel (e.g., thiazole-derivatized).

-

The column is eluted with a suitable solvent system to isolate the urushiol congeners.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. This section details some of the key pathways and provides visual representations using the DOT language for Graphviz.

Inhibition of the NF-κB Signaling Pathway by (-)-Epicatechin

(-)-Epicatechin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. (-)-Epicatechin can interfere with this cascade by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by (-)-epicatechin.

Modulation of the ERK Signaling Pathway by (-)-Catechins

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some this compound derivatives, including (-)-epigallocatechin-3-gallate (EGCG) and (+)-catechin, have been shown to inhibit the ERK pathway by preventing the phosphorylation and activation of ERK1/2. This can lead to the inhibition of cancer cell growth and induction of apoptosis.

Caption: Modulation of the ERK signaling pathway by (-)-catechins.

Experimental Workflow Diagrams

Caption: General workflow for in vitro bioactivity screening.

Conclusion

Naturally occurring this compound derivatives represent a rich and diverse source of bioactive compounds with significant potential for the development of novel therapeutics. Their well-established antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, coupled with their presence in the human diet, make them attractive candidates for further research. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action at the molecular level. It is hoped that this resource will facilitate and inspire future investigations into this promising class of natural products, ultimately leading to the development of new strategies for the prevention and treatment of human diseases.

References

- 1. cetjournal.it [cetjournal.it]

- 2. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol O-Methyltransferase Modulates 4-Hydroxyestradiol-Induced Cyto- and Genotoxicity in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Catechol as a Pharmacophore in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (-)-catechol moiety, a 1,2-dihydroxybenzene ring system, is a privileged pharmacophore in medicinal chemistry, appearing in a diverse array of endogenous signaling molecules, natural products, and synthetic drugs. Its unique electronic and structural properties allow it to engage in a variety of biological interactions, making it a versatile building block for drug design. This technical guide provides an in-depth exploration of the this compound pharmacophore, including its role in molecular recognition, its impact on signaling pathways, and its application in the development of therapeutics.

The Chemical Biology of the Catechol Moiety

The pharmacological versatility of the catechol group stems from several key chemical features:

-

Hydrogen Bonding: The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with biological targets such as enzymes and receptors.

-

Metal Chelation: The catechol moiety is an excellent chelator of metal ions, particularly divalent cations like magnesium (Mg²⁺) and iron (Fe²⁺). This property is crucial for the activity of enzymes that utilize metal cofactors.[1]

-

Redox Activity: Catechols can undergo oxidation to form semiquinones and quinones. While this reactivity contributes to their antioxidant properties, it can also lead to the generation of reactive oxygen species (ROS) and potential toxicity if not carefully managed in drug design.[1]

This compound in Endogenous Molecules and Natural Products

The catechol motif is central to the function of several vital endogenous compounds and a wide range of natural products.

Catecholamines

The most prominent examples of endogenous catechols are the catecholamine neurotransmitters: dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][3][4] These molecules are synthesized from the amino acid L-tyrosine and play critical roles in the central and peripheral nervous systems, regulating processes such as mood, attention, heart rate, and blood pressure. The biosynthesis of catecholamines is a fundamental pathway involving a series of enzymatic steps.

Flavonoids

Many plant-derived flavonoids, such as catechins and quercetin, possess a catechol B-ring. These compounds are known for their antioxidant, anti-inflammatory, and other health-promoting properties. The catechol moiety is a key determinant of the free radical scavenging and metal-chelating activities of these flavonoids.

The this compound Pharmacophore in Drug Design

The unique properties of the catechol group have been leveraged in the design of numerous successful drugs targeting a variety of diseases.

Antiparkinsonian Agents

Parkinson's disease is characterized by a deficiency of dopamine in the brain. Levodopa (L-DOPA), a catechol-containing amino acid, is the primary treatment for Parkinson's disease. It is a prodrug that can cross the blood-brain barrier and is then converted to dopamine.

Catechol-O-methyltransferase (COMT) is an enzyme that metabolizes levodopa and dopamine. COMT inhibitors that feature a catechol or a bioisosteric group, such as entacapone and tolcapone, are used in conjunction with levodopa to increase its bioavailability and central nervous system penetration.

| Compound | Target | Activity | Value | Reference |

| Entacapone | COMT | IC50 | 11 nM | |

| Tolcapone | COMT | IC50 | ~10 µM (as control) | |

| Quercetin | COMT | IC50 | 0.48 µM | |

| (-)-Epicatechin | COMT | IC50 | 1.96 µM |

Adrenergic Agonists

Synthetic catecholamines have been developed as drugs that mimic the effects of endogenous epinephrine and norepinephrine. These agents are used to treat a range of conditions, including cardiac arrest, heart failure, and asthma.

-

Dobutamine: A β1-adrenergic agonist used to treat cardiogenic shock and severe heart failure.

-

Isoproterenol: A non-selective β-adrenergic agonist used to treat bradycardia and heart block.

| Compound | Receptor | Activity | Value | Reference |

| (-)-Epinephrine | α2-adrenergic | EC50 | 200 nM | |

| (-)-Norepinephrine | α2-adrenergic | EC50 | 600 nM | |

| Adrenaline | Rabbit Heart | EC50 | 3.5 µg/mL |

Anti-inflammatory Agents

The catechol moiety is found in inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. The iron-chelating property of the catechol group is thought to contribute to the inhibition of this iron-containing enzyme.

| Compound | Target | Activity | Value | Reference |

| Nordihydroguaiaretic acid (NDGA) | 5-LOX | IC50 | 2.7 µM | |

| Caffeic Acid | 5-LOX | - | Down-regulation of mRNA and protein |

Signaling Pathways Modulated by this compound-Containing Molecules

Catechol-containing compounds exert their biological effects by modulating specific signaling pathways.

Adrenergic Signaling

Catecholamines bind to and activate adrenergic receptors (α and β), which are G-protein coupled receptors (GPCRs). This initiates downstream signaling cascades that regulate a wide range of physiological responses. For instance, activation of β-adrenergic receptors in the heart leads to an increase in cyclic AMP (cAMP) levels, resulting in increased heart rate and contractility.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some catechol-containing compounds have been shown to modulate this pathway. For example, the oncogene c-Myc is a downstream effector of ERK signaling, and its stability is regulated by ERK-mediated phosphorylation.

PKD-NF-κB-IL-8 Pathway

In the context of inflammation, catechol-containing compounds like chlorogenic acid and caffeic acid have been shown to inhibit the Protein Kinase D (PKD)-NF-κB-Interleukin-8 (IL-8) signaling pathway. This inhibition is mediated by the scavenging of reactive oxygen species (ROS), thereby preventing the activation of this pro-inflammatory cascade.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the catechol-containing compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction: In a 96-well plate or cuvettes, add a defined volume of each sample dilution and an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare dilutions of the test compound and a positive control as described for the DPPH assay.

-

Reaction: Mix a small volume of the sample or control with a larger volume of the ABTS working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Enzyme Inhibition Assays

This assay determines the ability of a compound to inhibit the COMT-catalyzed methylation of a catechol substrate.

Procedure:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂ and dithiothreitol (DTT). Prepare solutions of recombinant human S-COMT, a catechol substrate (e.g., 3,4-dihydroxyacetophenone or a fluorescent substrate like 3-BTD), S-adenosyl-L-methionine (SAM), and the test inhibitor.

-

Pre-incubation: In a microplate, pre-incubate the COMT enzyme with various concentrations of the inhibitor for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 6 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.1% formic acid in acetonitrile).

-

Detection: Measure the amount of methylated product formed. This can be done using various methods, such as spectrophotometry (measuring the increase in absorbance at 344 nm for the product of 3,4-dihydroxyacetophenone) or fluorometry if a fluorescent substrate is used.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value from the dose-response curve. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a fatty acid substrate to a hydroperoxy derivative.

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0). Prepare solutions of 5-lipoxygenase enzyme, the substrate (e.g., linoleic acid or arachidonic acid), and the test compound.

-

Incubation: Incubate the 5-LOX enzyme with the test compound at 25°C for a short period (e.g., 10 minutes).

-

Reaction Initiation: Initiate the reaction by adding the substrate solution.

-

Measurement: Monitor the increase in absorbance at 234 nm for a set time (e.g., 6 minutes) using a spectrophotometer. This absorbance corresponds to the formation of the conjugated diene in the product.

-

Calculation: The rate of increase in absorbance is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value can then be determined.

Synthesis of Key this compound-Containing Drugs

Synthesis of Levodopa (L-DOPA)

Several synthetic routes to Levodopa have been developed, often starting from L-tyrosine or involving asymmetric synthesis to obtain the desired L-enantiomer. One common method involves the hydroxylation of L-tyrosine.

Example Procedure (from L-Tyrosine):

-

Bromination: L-Tyrosine is treated with hydrobromic acid to yield 3-bromo-L-tyrosine.

-

Hydroxylation: The 3-bromo-L-tyrosine is then subjected to a copper(I)-catalyzed hydroxylation to replace the bromine atom with a hydroxyl group, affording Levodopa.

Synthesis of Dobutamine

The synthesis of dobutamine typically involves the reductive amination of a ketone with dopamine or a protected dopamine derivative.

Example Procedure:

-

Reductive Amination: Dopamine hydrochloride is reacted with 4-(4-hydroxyphenyl)-2-butanone in the presence of a hydrogenation catalyst (e.g., platinum on carbon) and hydrogen gas.

-

Isolation and Purification: After the reaction, the catalyst is filtered off, and the pH is adjusted to precipitate the dobutamine, which is then isolated and purified.

Synthesis of Entacapone

Entacapone is synthesized through a Knoevenagel condensation.

Example Procedure:

-

Condensation: 3,4-dihydroxy-5-nitrobenzaldehyde is condensed with N,N-diethyl-2-cyanoacetamide in the presence of a base such as piperidine or triethylamine.

-

Isolation: The resulting (E)-entacapone is then isolated and purified.

Structure-Activity Relationships (SAR)

The biological activity of catechol-containing compounds can be significantly modulated by altering the substitution pattern on the catechol ring and the nature of the side chain.

COMT Inhibitors

For COMT inhibitors, the following SAR has been observed:

-

The catechol moiety is essential for binding to the active site and coordinating with the Mg²⁺ ion.

-

The presence of an electron-withdrawing group, such as a nitro group in entacapone and tolcapone, generally enhances inhibitory potency.

-

The nature and position of substituents on the side chain can influence binding affinity and pharmacokinetic properties. For instance, a large substituent at the R1 position of the catechol ring can form favorable hydrophobic interactions with residues in the CO-MT active site.

5-Lipoxygenase Inhibitors

For 5-lipoxygenase inhibitors:

-

The catechol group is crucial for activity, likely due to its ability to chelate the active site iron.

-

The hydrophobicity of the molecule plays a significant role, with an optimal logP value for inhibitory activity.

-

Electron density of the catechol ring and the steric bulk of the side chain can also impact potency.

Conclusion

The this compound pharmacophore is a cornerstone of medicinal chemistry, providing a versatile scaffold for the design of drugs targeting a wide range of biological systems. Its ability to engage in hydrogen bonding, metal chelation, and redox reactions allows for potent and specific interactions with enzymes and receptors. A thorough understanding of the structure-activity relationships and the signaling pathways modulated by catechol-containing compounds is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this important pharmacophore.